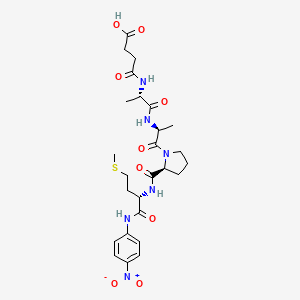

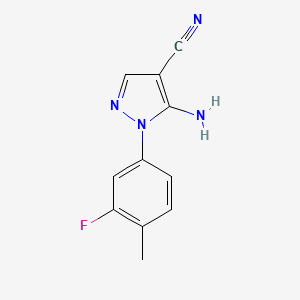

![molecular formula C32H18F4O2 B1409409 (R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1706439-53-3](/img/structure/B1409409.png)

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

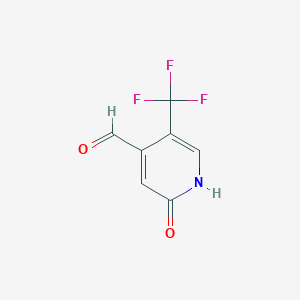

“®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is a chemical compound with a molecular formula of C32H18F4O2 . It has a molecular weight of 510.5 g/mol . This compound is typically in crystal form and has a melting point of 128°C .

Synthesis Analysis

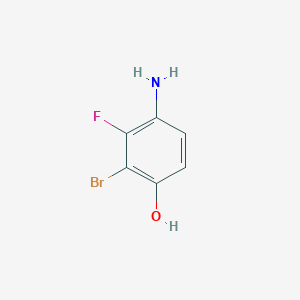

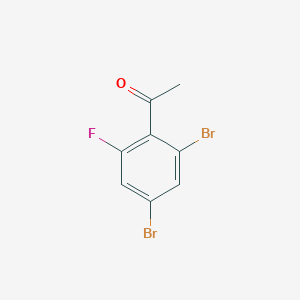

The synthesis of “®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. The synthesis pathway involves the conversion of 3,5-difluorophenylacetic acid to 3,5-difluorophenylacetonitrile, and then to ®-3-(3,5-Difluorophenyl)isoxazolidine.

Molecular Structure Analysis

The molecular structure of “®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is characterized by its molecular formula C32H18F4O2 . It is a complex organic compound with multiple aromatic rings and functional groups.

Physical And Chemical Properties Analysis

“®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is a crystal with a melting point of 128°C . It has a molecular weight of 510.5 g/mol and a molecular formula of C32H18F4O2 .

Applications De Recherche Scientifique

BINOL Modification and Reactions

- BINOLs, including variants like the one mentioned, have been modified through SNAr reactions with pentafluoropyridine, enabling further functionalization and application in synthetic chemistry (Koltunov & Chernov, 2015).

Catalysis

- Certain BINOL derivatives have been used in catalysis, such as in the hydrogenation of prochiral alkenes, demonstrating their utility in creating chiral compounds (Kawano et al., 1989).

- They have also been involved in the synthesis of crown ethers, where BINOL derivatives act as key intermediates (Kiyooka et al., 1996).

Material Synthesis

- BINOL derivatives are used in the synthesis of materials like poly(ether imides), indicating their relevance in polymer chemistry (Kim & Hay, 1993).

Enantioselective Reactions

- Chiral BINOL derivatives have been synthesized and used in enantioselective Lewis acid-catalyzed reactions, highlighting their role in asymmetric synthesis (Liu et al., 2007).

Experimental Techniques

- BINOL derivatives have been part of experimental studies to understand mechanisms in organic reactions, such as the study of carbonyl-ene reactions (Doherty et al., 2006).

Novel Applications

- BINOL derivatives have been used in the preparation of amphiphilic resin-supported ligands for asymmetric catalysis in water, showing their adaptability to various environments (Otomaru et al., 2004).

Advanced Organic Syntheses

- They have been applied in the synthesis of novel axially chiral ligands with potential in catalysis, biophotonics, and sensing (Diaz et al., 2012).

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)-1-[3-(3,5-difluorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18F4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEQACAMEHRRFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)F)F)O)O)C6=CC(=CC(=C6)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)